

Application Notes: AUR1545 for MOLM-13 Cell Culture

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Compound of Interest

Compound Name: AUR1545
Cat. No.: B15606614

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Introduction

AUR1545 is a potent and selective heterobifunctional degrader of the histone acetyltransferases KAT2A and its paralog KAT2B.[1][2][3] These enzymes are crucial transcriptional activators involved in early development and have been identified as key drivers of tumor cell plasticity in various cancers, including acute myeloid leukemia (AML).[1][2] In AML cell lines such as MOLM-13, **AUR1545** has been demonstrated to inhibit proliferation and induce profound cell state changes consistent with a more mature differentiation phenotype.[2][4] These application notes provide detailed protocols for the culture of MOLM-13 cells and the subsequent treatment with **AUR1545** to study its effects on cell proliferation, protein degradation, and cell differentiation.

Mechanism of Action

AUR1545 functions by selectively targeting KAT2A and KAT2B for degradation.[3] As a heterobifunctional degrader, it is presumed to bring these target proteins into proximity with an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of KAT2A and KAT2B disrupts their role in acetylating histones and other non-histone substrates, which can alter gene expression programs.[4] In MOLM-13

cells, this leads to a shift from a proliferative, plastic state towards a more terminally differentiated monocytic phenotype.[4][5] This therapeutic approach aims to reverse the cancer cells' hijacking of normal developmental pathways.[2]

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of **AUR1545** in the MOLM-13 cell line.

Parameter	Cell Line	Value	Reference
GI50	MOLM-13	1.2 nM	[6]

Experimental Protocols

MOLM-13 Cell Culture

MOLM-13 cells are human acute myeloid leukemia cells that grow in suspension.[7]

a. Media and Reagents:

- RPMI-1640 medium (e.g., Gibco, Cat. No. 11875093)
- Fetal Bovine Serum (FBS), heat-inactivated (e.g., Gibco, Cat. No. 10270106)
- Penicillin-Streptomycin (10,000 U/mL) (optional, e.g., Gibco, Cat. No. 15140122)
- Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., Gibco, Cat. No. 10010023)
- Trypan Blue Stain (0.4%) (e.g., Gibco, Cat. No. 15250061)

b. Complete Growth Medium:

- RPMI-1640
- 10% Heat-Inactivated FBS
- 1% Penicillin-Streptomycin (optional)

c. Cell Thawing:

- Warm complete growth medium to 37°C in a water bath.
- Quickly thaw the cryovial of MOLM-13 cells in the 37°C water bath until a small ice crystal remains.
- Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge at 300 x g for 5 minutes.
- Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T-25 or T-75 culture flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.

d. Cell Maintenance and Subculturing:

- MOLM-13 cells should be maintained at a density between 0.4×10^6 and 2.0×10^6 cells/mL.[8][9]
- Every 2-3 days, determine the cell density and viability using a hemocytometer or automated cell counter with Trypan Blue exclusion.
- To subculture, calculate the volume of cell suspension needed to seed a new flask at a density of approximately 1.0×10^6 cells/mL.[8]
- Transfer the calculated volume of cells to a new culture flask and add fresh complete growth medium to the desired final volume.

AUR1545 Treatment Protocol

a. Stock Solution Preparation:

- **AUR1545** is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve the compound in sterile DMSO.
- For example, to prepare 1 mL of a 10 mM stock, dissolve the appropriate mass of **AUR1545** in 1 mL of DMSO.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.[3]

b. Treatment of MOLM-13 Cells:

- Seed MOLM-13 cells in a multi-well plate or culture flask at the desired density for your specific assay (e.g., 0.5×10^6 cells/mL).
- Prepare serial dilutions of **AUR1545** in complete growth medium from your stock solution. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is typically $\leq 0.1\%$.
- Add the **AUR1545** dilutions or vehicle control (DMSO) to the cell culture wells.
- Incubate the cells for the desired period (e.g., 48 hours for protein degradation and differentiation analysis, or up to 8 days for proliferation assays).[4]

Cell Proliferation Assay

This protocol is based on assessing cell count after 8 days of treatment.[4]

- Seed MOLM-13 cells in a 24-well plate at a density of 0.2×10^6 cells/mL in 1 mL of complete growth medium.
- Treat the cells with a range of **AUR1545** concentrations (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO).
- Incubate the plate at 37°C and 5% CO₂ for 8 days.
- On day 8, resuspend the cells in each well thoroughly.

- Determine the viable cell count for each condition using a hemocytometer and Trypan Blue staining or an automated cell counter.
- Calculate the cell proliferation inhibition relative to the vehicle control.

Western Blot for KAT2A/B Degradation

This protocol is based on a 48-hour treatment period.[4]

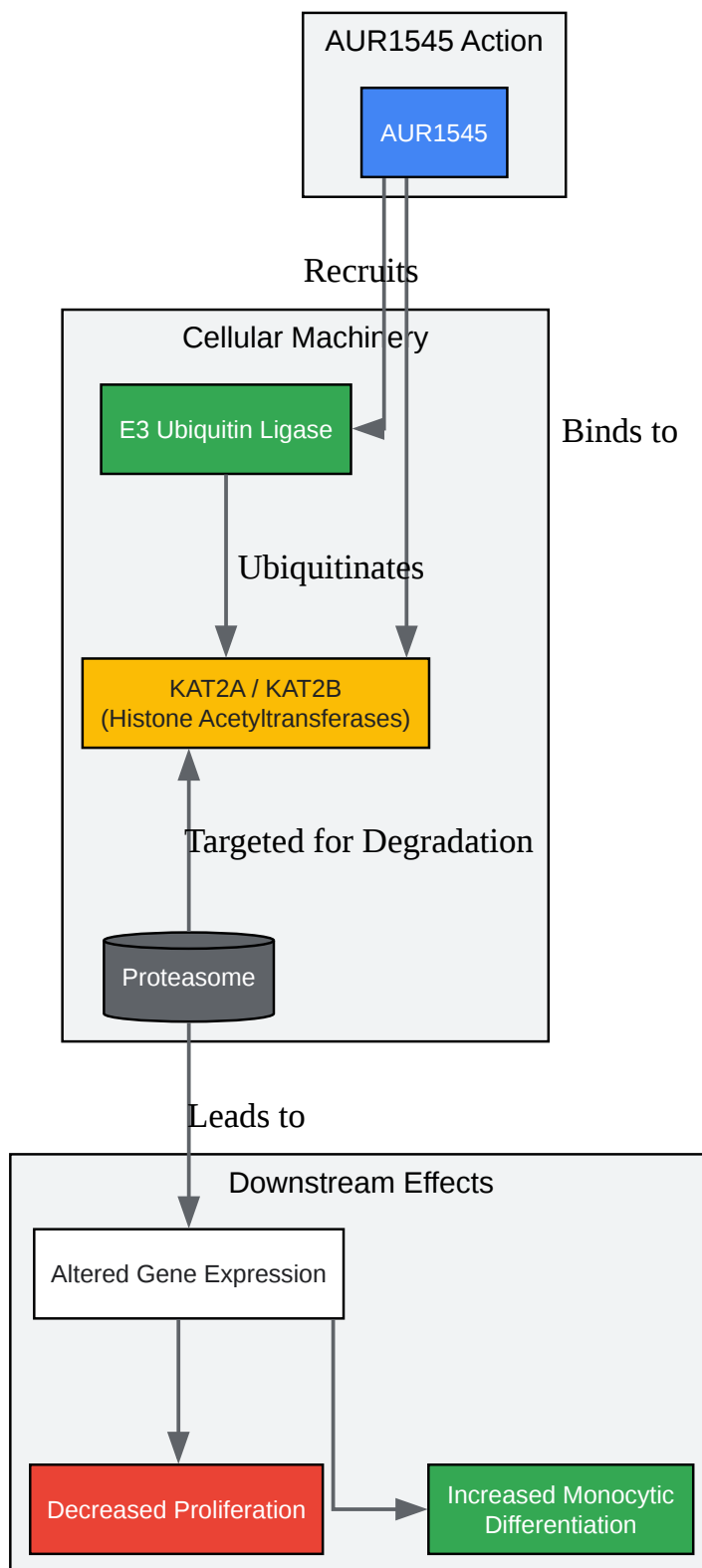
- Seed 2×10^6 MOLM-13 cells in a 6-well plate in 2 mL of complete growth medium.
- Treat the cells with **AUR1545** (e.g., at 1 nM and 10 nM) and a vehicle control for 48 hours.
- Harvest the cells by transferring the suspension to a conical tube and centrifuging at $300 \times g$ for 5 minutes.
- Wash the cell pellet once with ice-cold PBS.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.
- Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against KAT2A, KAT2B, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C .
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Differentiation Marker (CD86)

This protocol is based on a 48-hour treatment period to assess the induction of the monocytic differentiation marker CD86.[4]

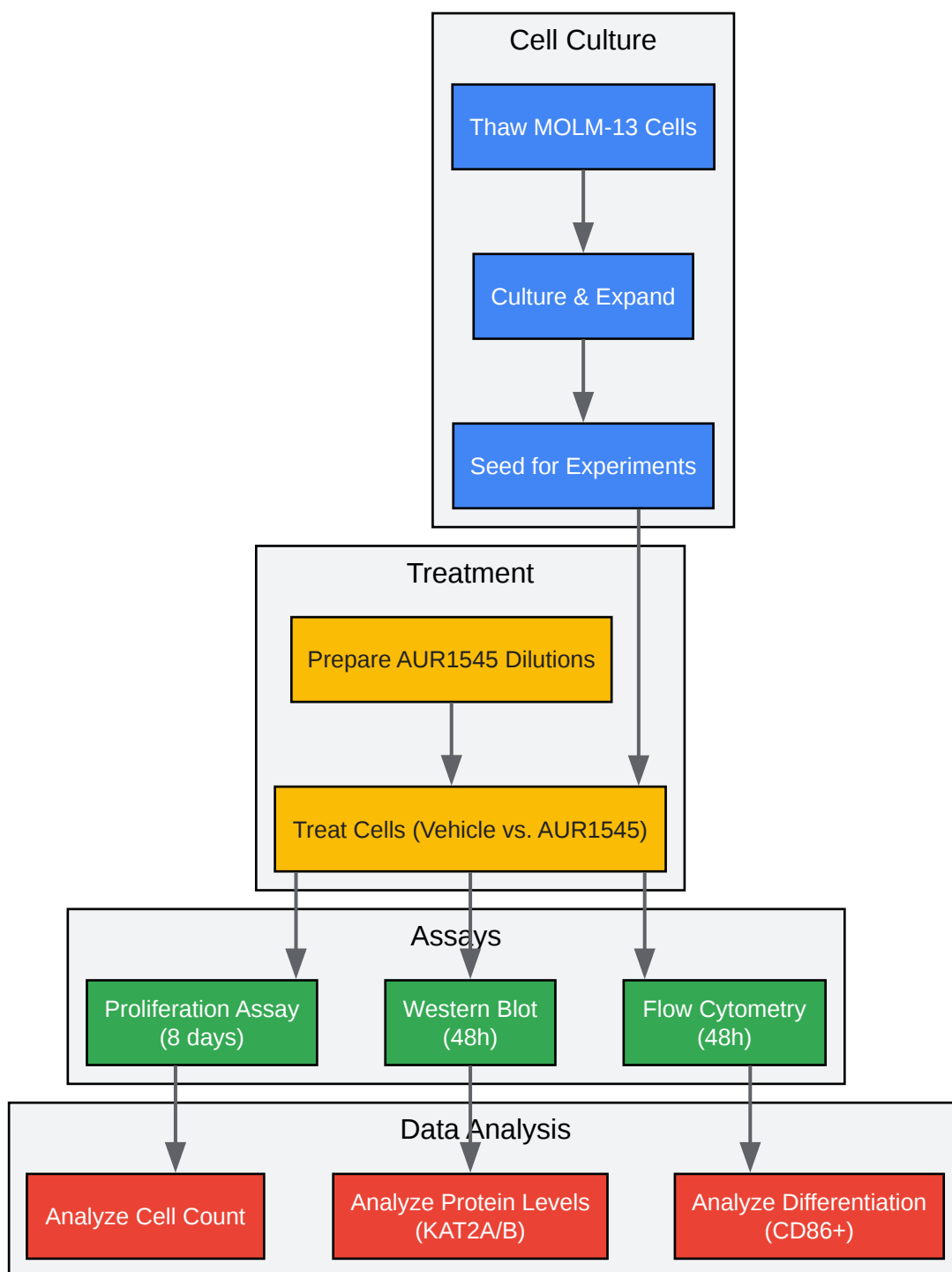
- Seed MOLM-13 cells as described for the Western blot protocol.
- Treat the cells with **AUR1545** (e.g., at 1 nM and 10 nM) and a vehicle control for 48 hours.
- Harvest the cells and centrifuge at 300 x g for 5 minutes.
- Wash the cells twice with ice-cold FACS buffer (e.g., PBS with 2% FBS).
- Resuspend the cells in FACS buffer to a concentration of 1×10^7 cells/mL.
- Add a fluorescently conjugated anti-human CD86 antibody (and an appropriate isotype control in a separate tube) to 100 μ L of the cell suspension.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in 300-500 μ L of FACS buffer containing a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.
- Analyze the samples on a flow cytometer. Gate on the live, single-cell population and quantify the percentage of CD86-positive cells.

Visualizations



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Caption: Signaling pathway of **AUR1545** in MOLM-13 cells.



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Caption: Experimental workflow for studying **AUR1545** in MOLM-13 cells.

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